molecular formula C5H15N3O B14159713 N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde CAS No. 68478-67-1

N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde

Cat. No.: B14159713
CAS No.: 68478-67-1
M. Wt: 133.19 g/mol
InChI Key: QWKQSQDBKIRFCZ-UHFFFAOYSA-N
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Description

N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde, also known as diethylenetriamine, is an organic compound with the molecular formula C4H13N3. It is a colorless or pale yellow liquid with a strong ammonia-like odor. This compound is widely used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde can be synthesized through the ammonolysis of 1,2-dichloroethane. The reaction involves heating 1,2-dichloroethane with ammonia at temperatures between 150-250°C and pressures around 392.3 kPa. The reaction mixture is then neutralized with a base, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, the production of N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde follows a similar process. The reaction is carried out in a tubular reactor, and the product is obtained by distillation after neutralization and removal of by-products .

Chemical Reactions Analysis

Types of Reactions

N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde involves its ability to form stable complexes with metal ions. This property makes it an effective chelating agent. It can also interact with biological molecules, such as proteins and enzymes, by forming hydrogen bonds and ionic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde is unique due to its balance of reactivity and stability. Its ability to form stable complexes with metal ions while maintaining a relatively simple structure makes it versatile for various applications .

Properties

CAS No.

68478-67-1

Molecular Formula

C5H15N3O

Molecular Weight

133.19 g/mol

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde

InChI

InChI=1S/C4H13N3.CH2O/c5-1-3-7-4-2-6;1-2/h7H,1-6H2;1H2

InChI Key

QWKQSQDBKIRFCZ-UHFFFAOYSA-N

Canonical SMILES

C=O.C(CNCCN)N

Related CAS

70750-07-1
52470-47-0

Origin of Product

United States

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